1-tert-Butyl-4-(dichloromethoxy)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
104392-34-9 |
|---|---|
Molecular Formula |
C11H14Cl2O |
Molecular Weight |
233.13 g/mol |
IUPAC Name |
1-tert-butyl-4-(dichloromethoxy)benzene |
InChI |
InChI=1S/C11H14Cl2O/c1-11(2,3)8-4-6-9(7-5-8)14-10(12)13/h4-7,10H,1-3H3 |
InChI Key |
RUNGKFJWCWHBCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Tert Butyl 4 Dichloromethoxy Benzene
Approaches to the 1-tert-Butylbenzene Core Structure
A critical step in the synthesis of the target molecule is the formation of the 1-tert-butylbenzene core. This is typically achieved through electrophilic aromatic substitution, with Friedel-Crafts alkylation being a prominent method.
Friedel-Crafts Alkylation Pathways for tert-Butyl Installation on Benzene (B151609)
The Friedel-Crafts alkylation reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring. edubirdie.com In the context of synthesizing 1-tert-butylbenzene, this reaction involves treating benzene with a tert-butylating agent in the presence of a Lewis acid catalyst.
Commonly, tert-butyl chloride is used as the alkylating agent, and aluminum chloride (AlCl₃) serves as the catalyst. youtube.comaklectures.com The reaction proceeds through the formation of a tert-butyl carbocation, a stable tertiary carbocation, which then acts as the electrophile and attacks the benzene ring. edubirdie.comcerritos.edu
Reaction Mechanism:
Formation of the Electrophile: The Lewis acid catalyst, AlCl₃, abstracts a chloride ion from tert-butyl chloride to generate the tert-butyl carbocation.
Electrophilic Attack: The electron-rich π system of the benzene ring attacks the electrophilic tert-butyl carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion.
Deprotonation: A weak base, such as the tetrachloroaluminate ion (AlCl₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding tert-butylbenzene (B1681246). youtube.com
One of the challenges in Friedel-Crafts alkylation is the potential for polyalkylation. Since the alkyl group is an activating group, the product, tert-butylbenzene, is more reactive than the starting material, benzene, and can undergo further alkylation. youtube.comlibretexts.org To favor monoalkylation, a large excess of benzene can be used. libretexts.org The reaction of tert-butylbenzene with tert-butyl chloride can lead to the formation of p-di-tert-butylbenzene as the major product. cerritos.eduoc-praktikum.de
Table 1: Key Parameters in Friedel-Crafts Alkylation for tert-Butylbenzene Synthesis
| Parameter | Description | Significance |
| Alkylating Agent | Typically tert-butyl chloride or tert-butyl alcohol. | The choice of agent can influence reaction conditions and byproducts. |
| Catalyst | Strong Lewis acids like AlCl₃ or FeCl₃. Sulfuric acid can also be used. orgsyn.org | Essential for generating the carbocation electrophile. cerritos.edu |
| Solvent | Often benzene itself serves as the solvent, or an inert solvent can be used. | Can influence the rate and selectivity of the reaction. |
| Temperature | Typically carried out at low temperatures (e.g., 0°C) to control the reaction rate and minimize side reactions. oc-praktikum.de | Temperature control is crucial for product distribution. |
| Ratio of Reactants | An excess of benzene is used to favor mono-substitution. libretexts.org | Helps to mitigate polyalkylation. |
Alternative Routes for Synthesizing 1-tert-Butylbenzene Derivatives
While Friedel-Crafts alkylation is a primary method, other strategies exist for synthesizing 1-tert-butylbenzene derivatives. One approach involves the synthesis of 1,3-di-tert-butylbenzene (B94130) from 1-bromo-3,5-di-tert-butylbenzene, which is derived from the more readily available 1,3,5-tri-tert-butylbenzene. tandfonline.com Additionally, various derivatives of meta-di-tert-butylbenzene and tert-butylbenzene have been prepared from 3,5-di-tert-butylacetanilide. researchgate.net The synthesis of 4-tert-butyl-1-chlorobenzene can be achieved by reacting chlorobenzene (B131634) with chloro-2-methylpropane using a complex acid catalyst, HAlCl₄. google.com
Phase transfer catalysis has also been employed for the synthesis of 1-butoxy-4-tert-butylbenzene (B13943118) from 4-tert-butylphenol (B1678320) and 1-bromobutane, demonstrating an alternative method for functionalizing a pre-existing tert-butylated phenol (B47542). bcrec.idresearchgate.net
Strategies for Incorporating the Dichloromethoxy Group onto Aromatic Systems
The introduction of the dichloromethoxy group onto the 1-tert-butylbenzene core requires a multi-step approach, as direct dichloromethoxylation is not a standard transformation. The synthesis typically proceeds through the formation of a phenol, which is then converted to a methoxy (B1213986) group, followed by chlorination.
Precursor Synthesis via Chlorination Reactions on Methoxy-Substituted Arenes
The dichloromethoxy group is generally electron-withdrawing. A plausible synthetic route involves the chlorination of a methoxy group already present on the aromatic ring. The synthesis of aryl chlorides is a significant area of organic synthesis. pnas.org
The chlorination of methoxy-substituted arenes can be achieved using various reagents. For instance, the reaction of alkyl phenyl ethers with sodium chlorite (B76162) in the presence of a (salen)manganese(III) complex and alumina (B75360) can yield monochlorination products with high para-selectivity. cdnsciencepub.com Another approach involves the use of Cu(NO₃)₂/NaNO₃ under aerobic conditions to chlorinate arenes using chlorophenols as the chlorine source. pnas.orgresearchgate.net However, simple arenes like benzene are often unreactive under these conditions without activating groups. pnas.org The presence of multiple methoxy groups can activate the benzene ring towards chlorination. pnas.orgresearchgate.net
Etherification Methodologies for Aryl-O-Alkyl Linkages
The formation of the aryl-O-alkyl bond is a key step in forming the methoxy precursor. This can be accomplished through several etherification methods. The Williamson ether synthesis is a classical method, though it can be limited by the reactivity of the substrates. nih.gov
More modern methods include transition-metal-catalyzed cross-coupling reactions, such as the Ullmann, Chan-Lam-Evans, and Buchwald-Hartwig couplings. nih.govorganic-chemistry.org These reactions offer powerful ways to form ether bonds. For example, a palladium-catalyzed synthesis of aryl tert-butyl ethers from aryl bromides or chlorides has been described. organic-chemistry.org Copper-catalyzed ether formation from aryl halides and aliphatic alcohols is another efficient method. organic-chemistry.org
A transition-metal-free approach for O-arylation of alcohols and phenols using S-arylphenothiaziniums has also been developed. rsc.org Additionally, a one-pot method for preparing alkyl aryl ethers from aryl halides has been reported. organic-chemistry.org
Table 2: Comparison of Etherification Methods for Aryl-O-Alkyl Linkages
| Method | Catalyst/Reagent | Advantages | Challenges |
| Williamson Ether Synthesis | Base (e.g., NaH, K₂CO₃) | Simple, uses readily available reagents. | Can fail with sterically hindered substrates; elimination side reactions. nih.gov |
| Ullmann Coupling | Copper catalyst | Effective for a range of substrates. | Often requires high temperatures. organic-chemistry.org |
| Buchwald-Hartwig Amination | Palladium catalyst with specialized ligands | Mild reaction conditions, broad substrate scope. organic-chemistry.org | Catalyst and ligand cost can be a factor. |
| Chan-Lam Coupling | Copper catalyst | Can be performed under aerobic conditions. | Substrate scope can be limited. nih.gov |
| PhenoFluor-based Etherification | PhenoFluor reagent | Broad substrate scope, tolerates many functional groups. nih.govrsc.org | Reagent cost and availability. |
Installation of Dichloromethyl Functionality
Once the methoxy group is in place on the 1-tert-butylbenzene ring, the final step is the introduction of two chlorine atoms to the methyl group. The dichloromethyl group is an electron-withdrawing group. quora.com
The direct chlorination of the methyl group of an anisole (B1667542) derivative can be challenging and may require radical conditions. A related transformation is the introduction of a difluoro(methoxy)methyl group (CF₂OCH₃) onto an aromatic ring, which has been achieved through the fluorodesulfurization of thionoesters. nuph.edu.uanuph.edu.uaresearchgate.net This suggests that transformations at the carbon adjacent to the ether oxygen are feasible.
For the dichlorination of the methoxy group, a plausible route would involve the chloromethylation of the aromatic ring followed by further chlorination. The chloromethylation of aromatic compounds can be achieved using formaldehyde (B43269) and HCl in concentrated sulfuric acid, or with a chloromethyl alkyl ether in the presence of a Lewis acid catalyst like ferric chloride or stannic chloride. google.com For example, 1-(tert-butyl)-4-(chloromethyl)benzene is a known compound. bldpharm.com Subsequent chlorination of the chloromethyl group could then yield the desired dichloromethyl ether.
Convergent and Divergent Synthesis Strategies for the Target Compound
The synthesis of 1-tert-butyl-4-(dichloromethoxy)benzene is most effectively achieved through a linear, stepwise approach that builds complexity directly onto a simple aromatic starting material. While convergent synthesis, which involves joining pre-functionalized fragments, is a powerful strategy in organic chemistry, it is less commonly reported for this particular target.
Stepwise Functionalization of the Benzene Ring
The most logical and widely practiced strategy for synthesizing this compound involves the sequential modification of a benzene ring. This method provides excellent control over the introduction of functional groups and the final substitution pattern. The process can be broken down into two primary stages: electrophilic aromatic substitution to create the substituted phenol precursor, followed by etherification to introduce the dichloromethoxy group.
Stage 1: Synthesis of 4-tert-butylphenol
The initial step is a classic Friedel-Crafts alkylation. Benzene is reacted with an alkylating agent like tert-butyl chloride or isobutylene (B52900) in the presence of a Lewis acid catalyst to form tert-butylbenzene. oc-praktikum.demsu.eduucla.edu The bulky tert-butyl group is a strong electron-donating group that directs subsequent electrophilic substitution primarily to the para position, with some ortho substitution also possible. msu.edu Steric hindrance from the tert-butyl group often favors the formation of the para-substituted product. The tert-butylbenzene can then be converted to 4-tert-butylphenol through various methods, such as sulfonation followed by alkali fusion, although direct synthesis from phenol is also common.
Stage 2: Formation of the Dichloromethoxy Ether
The second key stage is the etherification of the hydroxyl group of 4-tert-butylphenol to form the dichloromethoxy moiety. This transformation is typically achieved by reacting the corresponding phenoxide with chloroform (B151607) (CHCl₃). The reaction of a phenol with chloroform under basic conditions to introduce a dichloromethyl group is a well-established method. This process is often facilitated by phase transfer catalysis to overcome the immiscibility of the reactants.
Coupling Reactions Involving Pre-functionalized Moieties
In principle, a convergent approach could involve coupling a pre-functionalized 4-tert-butylphenyl moiety with a dichloromethoxy-containing fragment. Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Ullmann couplings, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. chemicalpapers.com For instance, a hypothetical route could involve the coupling of a 4-tert-butylaryl halide with a dichloromethoxide salt. However, the stepwise functionalization of the aromatic ring is generally more direct and efficient for this specific target molecule.
Catalytic Systems and Reaction Conditions in Synthesis
Catalysis is central to the efficient synthesis of this compound, with different catalytic systems being crucial for the key bond-forming steps.
Lewis Acid Catalysis in Aromatic Substitution
The initial Friedel-Crafts alkylation of the benzene ring relies heavily on Lewis acid catalysis. ucla.edu Strong Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are commonly used. oc-praktikum.de
The function of the Lewis acid is to generate a potent electrophile, the tert-butyl carbocation, from the alkylating agent (e.g., tert-butyl chloride). The mechanism involves the coordination of the Lewis acid to the halogen atom of the alkyl halide, which polarizes the carbon-halogen bond and facilitates its cleavage to form the carbocation and a complex anion (e.g., AlCl₄⁻). oc-praktikum.dekuleuven.be This highly reactive carbocation then attacks the electron-rich benzene ring in a classic electrophilic aromatic substitution reaction. msu.edu A Chinese patent describes an optimized industrial synthesis of 4-tert-butyl-1-chlorobenzene from chlorobenzene and tert-butyl chloride using a complex acid catalyst, HAlCl₄. google.com
Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Alkylation
| Catalyst | Alkylating Agent | Typical Substrate | Reference |
| Aluminum chloride (AlCl₃) | tert-butyl chloride | Benzene, Chlorobenzene | oc-praktikum.deucla.edu |
| Iron(III) chloride (FeCl₃) | tert-butyl chloride | Benzene | |
| HAlCl₄ Complex Acid | tert-butyl chloride | Chlorobenzene | google.com |
Phase Transfer Catalysis for Ether Synthesis
The conversion of 4-tert-butylphenol to its dichloromethoxy ether is an ideal application for phase transfer catalysis (PTC). biomedres.us This reaction involves two immiscible phases: an aqueous or solid phase containing the sodium or potassium salt of 4-tert-butylphenoxide and an organic phase containing chloroform. jetir.org
A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (often referred to as 'onium salts'), facilitates the reaction. biomedres.ustheaic.org The lipophilic cation of the catalyst pairs with the phenoxide anion, transporting it from the aqueous/solid phase into the organic phase. jetir.orgtheaic.org In the organic phase, the "naked" and highly reactive phenoxide anion can readily react with chloroform. This technique enhances reaction rates, allows for milder reaction conditions, and avoids the need for expensive and anhydrous solvents. biomedres.usjetir.org The synthesis of the related compound 1-butoxy-4-tert-butylbenzene via O-alkylation of 4-tert-butylphenol under PTC conditions demonstrates the effectiveness of this method. bcrec.idresearchgate.net
Table 2: Representative Phase Transfer Catalysts for O-Alkylation
| Catalyst Type | Example Catalyst | Reaction Type | Reference |
| Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBAB) | Ether Synthesis | theaic.org |
| Quaternary Ammonium Salt | Benzyl triethylammonium (B8662869) chloride | General PTC | biomedres.us |
| Multi-site PTC | N,N-dibenzyl-N,N,N',N'-tetramethylethane-1,2-diaminium dibromide | Ether Synthesis | researchgate.net |
| Crown Ethers | 18-Crown-6 | Cyanation | jetir.org |
Optimization of Reaction Parameters (e.g., Temperature, Solvent, Stoichiometry)
Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing byproducts.
Temperature: In Friedel-Crafts alkylation, temperature control is essential. Low temperatures (e.g., 0°C) are often used to prevent unwanted side reactions such as isomerization of the alkyl group and polyalkylation of the benzene ring. oc-praktikum.de For the PTC-mediated etherification, moderately elevated temperatures (e.g., 60°C) can increase the reaction rate, and the optimal temperature is determined by balancing reaction kinetics with the stability of the reactants and catalyst. researchgate.net
Solvent: The choice of solvent can significantly influence the reaction outcome. For Friedel-Crafts reactions, unreactive solvents like carbon disulfide or excess aromatic substrate are often used. msu.edu In PTC etherification, the organic solvent (e.g., chlorobenzene, toluene) must effectively dissolve the organic substrate while maintaining a distinct phase boundary with the aqueous base. researchgate.netgoogle.com
Stoichiometry: The molar ratio of reactants is a key parameter. In the alkylation of benzene, using a large excess of benzene favors the formation of the mono-alkylated product and suppresses the formation of di-tert-butylbenzene. msu.edu In the etherification step, the stoichiometry of the base, phenol, chloroform, and catalyst must be carefully controlled to achieve high conversion. Studies on similar PTC systems show that the apparent rate constant can increase linearly with the concentration of the catalyst and the base. researchgate.net
Systematic optimization, often using methodologies like factorial design, allows for the precise determination of the ideal combination of these parameters to achieve the most efficient synthesis. rasayanjournal.co.inrsc.org
Considerations for Scalable Synthesis and Process Chemistry
The successful transition of a synthetic route from laboratory-scale to industrial production necessitates a thorough evaluation of various factors to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. For the synthesis of this compound, these considerations primarily revolve around the production of the key intermediate, 4-tert-butylphenol, and the subsequent dichloromethylation step.
Scalable Synthesis of 4-tert-Butylphenol
The predominant industrial method for producing 4-tert-butylphenol is the acid-catalyzed alkylation of phenol with isobutene. wikipedia.org This process is well-established and offers a cost-effective route to this crucial precursor.
Key Process Considerations:
Catalyst Selection: A variety of acid catalysts can be employed, including sulfuric acid, p-toluenesulfonic acid, and sulfonated styrene-divinylbenzene copolymers. google.com The choice of catalyst can significantly impact the reaction rate, selectivity, and the ease of separation from the product mixture. Solid acid catalysts, such as ion-exchange resins, are often favored in industrial settings due to their ease of recovery and reuse, which minimizes waste generation.
Reaction Conditions: The reaction is typically carried out at temperatures ranging from 60 to 170°C. google.com Precise temperature control is crucial to optimize the yield of the desired para-isomer and minimize the formation of the ortho-isomer, 2-tert-butylphenol, which is a major side product. wikipedia.org The reaction pressure is generally maintained at or slightly above atmospheric pressure. google.com
Reactant Stoichiometry and Feed Strategy: The molar ratio of phenol to isobutene is a critical parameter that influences selectivity and conversion. An excess of phenol is often used to suppress the formation of di- and tri-alkylated byproducts. The mode of isobutene addition (e.g., bubbling the gas through the phenol-catalyst mixture) must be carefully controlled to ensure efficient mass transfer and maintain a safe operating temperature.
Solvent Selection: While the reaction can be performed without a solvent, an inert solvent may be used to improve heat transfer and facilitate stirring, especially at a large scale. The choice of solvent would depend on its boiling point, compatibility with the reactants and catalyst, and ease of recovery.
Work-up and Purification: Post-reaction, the catalyst is separated (e.g., by filtration for solid catalysts or neutralization and phase separation for liquid acids). The crude product mixture is then typically subjected to fractional distillation under reduced pressure to separate the unreacted phenol, the desired 4-tert-butylphenol, and other isomers and byproducts. The efficiency of this distillation is paramount for achieving high product purity.
Table 1: Illustrative Parameters for Scalable 4-tert-Butylphenol Synthesis
| Parameter | Typical Range/Value | Rationale |
| Reactants | Phenol, Isobutene | Readily available and cost-effective industrial feedstocks. |
| Catalyst | Sulfonated ion-exchange resin | Facilitates easy separation and reuse, minimizing waste. |
| Temperature | 80 - 130°C | Balances reaction rate and selectivity for the para-isomer. google.com |
| Pressure | ≤ 200 kPa | Ensures safe operation and containment of isobutene. google.com |
| Phenol:Isobutene Ratio | 1.5:1 to 3:1 | An excess of phenol minimizes polyalkylation. |
| Purification | Fractional Distillation | Effective for separating isomers and achieving high purity. |
Dichloromethylation of 4-tert-Butylphenol at Scale
The dichloromethylation of the hydroxyl group of 4-tert-butylphenol to form this compound presents several challenges for large-scale production. While specific industrial processes for this transformation are not widely documented, considerations can be drawn from general principles of ether synthesis and dichloromethylation reactions. A plausible route involves the reaction of 4-tert-butylphenol with a dichloromethylating agent under basic conditions.
Key Process Considerations:
Choice of Dichloromethylating Agent: Chloroform is a common and inexpensive source of the dichloromethyl group. nih.gov However, its use on an industrial scale requires careful handling due to its volatility and potential health hazards. The reaction is often performed in the presence of a strong base to generate the reactive dichlorocarbene (B158193) intermediate. Alternative reagents might be considered, but their cost and availability at scale would be a primary concern.
Base Selection and Stoichiometry: A strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is required to deprotonate the phenol and facilitate the reaction with the dichloromethylating agent. The use of a phase-transfer catalyst (PTC) could be beneficial in a biphasic system (e.g., aqueous NaOH and an organic solvent containing the reactants) to enhance the reaction rate and yield. The precise stoichiometry of the base is critical to ensure complete reaction without promoting unwanted side reactions.
Solvent System and Phase-Transfer Catalysis: The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction. A two-phase system, often employed in industrial ether syntheses, can simplify the work-up. In such a system, a PTC like a quaternary ammonium salt would be essential to transport the phenoxide ion into the organic phase where the reaction occurs.
Thermal Management: The dichloromethylation reaction is likely to be exothermic. A robust and efficient heat exchange system is necessary to maintain the optimal reaction temperature and prevent thermal runaways, which could lead to decreased selectivity and potential safety hazards.
Reaction Monitoring and Control: Real-time monitoring of the reaction progress (e.g., by in-situ IR spectroscopy or online chromatography) would be highly desirable for a large-scale process. This would allow for precise control over the reaction endpoint, minimizing the formation of impurities and maximizing throughput.
Purification of this compound: The final product would likely require purification to remove unreacted starting materials, salts, and any byproducts. Distillation under reduced pressure is a probable method, given the likely high boiling point of the product. Crystallization could also be an option if the product is a solid at room temperature. The choice of purification method will depend on the physical properties of the product and the required purity specifications.
Table 2: Hypothetical Parameters for Scalable Dichloromethylation of 4-tert-Butylphenol
| Parameter | Potential Approach | Rationale |
| Reactants | 4-tert-Butylphenol, Chloroform, Sodium Hydroxide | Utilizes readily available and low-cost industrial chemicals. |
| Catalyst | Quaternary ammonium salt (Phase-Transfer Catalyst) | Enhances reaction rate in a biphasic system, improving efficiency. |
| Solvent System | Toluene / Water (biphasic) | Facilitates reaction and simplifies work-up by phase separation. |
| Temperature | 50 - 70°C | A moderate temperature to control the reaction rate and minimize side reactions. |
| Agitation | High-torque mechanical stirring | Essential for ensuring efficient mixing and mass transfer in a multiphase system. |
| Purification | Vacuum Distillation | Suitable for purifying high-boiling organic liquids. |
Chemical Reactivity and Transformation Studies of 1 Tert Butyl 4 Dichloromethoxy Benzene
Electrophilic Aromatic Substitution (EAS) Pathways on the Substituted Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for benzene and its derivatives. The mechanism proceeds in two primary steps: the initial attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, followed by the rapid deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comminia.edu.eg The rate and regioselectivity of these reactions are profoundly influenced by the nature of the substituents already present on the benzene ring. libretexts.org
Regioselectivity and Electronic Effects of the tert-Butyl and Dichloromethoxy Groups
The directing influence of the substituents on the benzene ring in 1-tert-butyl-4-(dichloromethoxy)benzene is a product of their combined electronic and steric properties. These factors determine the position at which an incoming electrophile will attack the ring.
The tert-butyl group is classified as a weak activating group. It donates electron density to the aromatic ring primarily through an inductive effect (+I), which arises from the sigma bonds. stackexchange.com This electron donation stabilizes the positively charged arenium ion intermediate formed during electrophilic attack, thereby increasing the reaction rate compared to unsubstituted benzene. msu.edu By stabilizing the intermediates for ortho and para attack more than the intermediate for meta attack, the tert-butyl group acts as an ortho, para-director. youtube.com
The dichloromethoxy group (-OCHCl₂) exhibits more complex electronic properties. It is subject to two opposing effects:
Inductive Effect (-I): The two chlorine atoms are highly electronegative, strongly withdrawing electron density from the rest of the group and, by extension, from the aromatic ring through the sigma bond network. This inductive withdrawal deactivates the ring towards electrophilic attack.
Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. libretexts.orglibretexts.org This donation of electron density preferentially stabilizes the arenium ion intermediates that result from attack at the ortho and para positions. libretexts.org
While the strong inductive withdrawal from the chlorine atoms likely makes the dichloromethoxy group a net deactivator (slowing the reaction relative to benzene), the resonance donation from the oxygen atom still dictates its directing effect, making it an ortho, para-director. libretexts.orglibretexts.org This behavior is analogous to that of halogens, which are deactivating ortho, para-directors. msu.edu
In this compound, the two substituents are in a para relationship. The tert-butyl group directs incoming electrophiles to its ortho positions (C2 and C6), and the dichloromethoxy group directs to its ortho positions (C3 and C5). Therefore, electrophilic attack is directed to all four available positions on the ring. The final product distribution will be determined by the interplay between the activating/deactivating strength of each group and, crucially, the steric effects involved.
Mechanistic Insights into Alkylation and Halogenation Reactions
The mechanism for electrophilic aromatic substitution on this compound follows a well-established two-step pathway. masterorganicchemistry.com
Formation of the Sigma Complex: In the rate-determining first step, the aromatic ring acts as a nucleophile, attacking a potent electrophile (E⁺). masterorganicchemistry.comminia.edu.eg For instance, in Friedel-Crafts alkylation, the electrophile is a carbocation generated from an alkyl halide and a Lewis acid catalyst like AlCl₃. ucla.edu In halogenation, it is a polarized halogen species, such as Br⁺, formed from Br₂ and a Lewis acid like FeBr₃. minia.edu.eg The attack disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as the arenium ion or sigma complex. minia.edu.eg
Restoration of Aromaticity: In the second, much faster step, a base in the reaction mixture removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic π-system and yielding the substituted product. masterorganicchemistry.com
Considering the directing effects and steric hindrance (discussed in 3.1.3), substitution is most favored at the C3 and C5 positions (ortho to the dichloromethoxy group). The mechanism for halogenation at the C3 position is illustrated below. The arenium ion intermediate is stabilized by resonance, with three contributing structures delocalizing the positive charge across the ring. The tert-butyl and dichloromethoxy groups influence the stability of these resonance structures. The electron-donating tert-butyl group helps stabilize the positive charge, while the electron-withdrawing dichloromethoxy group destabilizes it.
Steric Hindrance Effects of the tert-Butyl Group on Aromatic Reactivity
The tert-butyl group is exceptionally bulky, and its size exerts a significant steric hindrance effect on the adjacent ortho positions (C2 and C6). masterorganicchemistry.com This steric congestion makes it difficult for an incoming electrophile to approach and attack these sites, even though they are electronically activated. msu.edustackexchange.com Consequently, electrophilic substitution on tert-butyl-substituted benzenes shows a strong preference for the less hindered para position. stackexchange.commsu.edu
In the case of this compound, the steric hindrance from the tert-butyl group strongly disfavors electrophilic attack at the C2 and C6 positions. The positions ortho to the dichloromethoxy group (C3 and C5) are significantly less sterically encumbered. Therefore, electrophilic aromatic substitution reactions on this substrate are expected to yield products substituted predominantly at the C3 and C5 positions.
The impact of steric hindrance is well-documented when comparing the product distributions of EAS reactions for different alkylbenzenes. For example, the nitration of toluene, which has a much smaller methyl group, yields a significant amount of the ortho-substituted product. In contrast, the nitration of tert-butylbenzene (B1681246) produces the para isomer as the major product, with only a small fraction of ortho substitution. msu.edulibretexts.org
Table 1: Isomer Distribution in the Nitration of Alkylbenzenes
| Starting Material | % Ortho | % Meta | % Para | Source(s) |
| Toluene | 58.5% | 4.5% | 37% | msu.edulibretexts.org |
| tert-Butylbenzene | 16% | 8% | 75% | msu.edulibretexts.org |
Nucleophilic Substitution Reactions Involving the Dichloromethoxy Moiety
Beyond the reactivity of the aromatic ring, the dichloromethoxy substituent itself contains sites susceptible to chemical transformation, particularly through nucleophilic attack.
Reactivity at the Dichloromethyl Carbon
The carbon atom of the dichloromethyl group (-CHCl₂) is electron-deficient due to the inductive electron withdrawal by the two attached chlorine atoms and the adjacent oxygen atom. This electrophilic character makes it a target for nucleophiles. Reactions at this site would involve the substitution of one or both chlorine atoms.
The reactivity is analogous to that of dichloromethyl methyl ether, which is used in organic synthesis as a formylating agent. wikipedia.org Nucleophilic attack on the dichloromethyl carbon of this compound could proceed via several pathways. For example, hydrolysis under appropriate conditions (e.g., with water or hydroxide) could lead to the replacement of the chlorine atoms, ultimately forming a formyl group (-CHO) at the para position relative to the tert-butyl group, yielding 4-tert-butylbenzaldehyde (B1265539). This type of transformation highlights the potential of the dichloromethoxy group to serve as a masked aldehyde functional group.
Nucleophilic Aromatic Substitution on the Benzene Ring
Nucleophilic aromatic substitution (SNAr) is a distinct substitution pathway that involves a nucleophile replacing a leaving group on an aromatic ring. libretexts.org Unlike EAS, the SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups, particularly those that can stabilize a negative charge through resonance, such as nitro groups. libretexts.orgnih.gov These groups must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org
The this compound substrate is not well-suited for nucleophilic aromatic substitution. The reaction is disfavored for two main reasons:
Presence of an Activating Group: The ring possesses an electron-donating tert-butyl group, which is an activator for electrophilic substitution and a deactivator for nucleophilic substitution. It would destabilize the negative charge of the required Meisenheimer intermediate. libretexts.org
Lack of Strong Resonance-Withdrawing Groups: While the dichloromethoxy group is inductively electron-withdrawing, it lacks the powerful resonance-stabilizing ability of a nitro group, which is characteristic of substrates that readily undergo SNAr. libretexts.org
Therefore, under typical conditions, nucleophilic aromatic substitution on the benzene ring of this compound is not a chemically favorable or significant reaction pathway.
Oxidation and Reduction Chemistry of the Dichloromethoxy Group
The dichloromethoxy group can undergo both oxidation and reduction, typically after conversion to an intermediate functional group, to yield a range of products.
The dichloromethoxy group is at the same formal oxidation state as a carboxylic acid derivative and is generally resistant to direct, selective oxidation under mild conditions. However, it can be readily converted into a formyl group, which is then susceptible to a variety of oxidative transformations. The primary pathway for the oxidation of the dichloromethoxy group involves its initial hydrolysis to the corresponding aldehyde, 4-tert-butylbenzaldehyde. This aldehyde can then be subjected to well-established oxidation protocols.
Common oxidizing agents can convert the intermediate aldehyde to a carboxylic acid. libretexts.org For example, reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid derivatives effectively yield 4-tert-butylbenzoic acid. Milder oxidants, often preferred to avoid side reactions on the aromatic ring, are also highly effective. fiveable.me
A summary of common oxidation reactions for the intermediate aldehyde is presented below.
| Oxidizing Agent | Product | Conditions |
| Potassium Permanganate (KMnO₄) | 4-tert-butylbenzoic acid | Basic, followed by acidic workup |
| Jones Reagent (CrO₃/H₂SO₄) | 4-tert-butylbenzoic acid | Acetone |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | 4-tert-butylbenzoate | Alkaline |
The dichloromethoxy group can be viewed as a protected aldehyde. Its most significant reductive transformation is its conversion to the formyl group, which is technically a hydrolysis but results in a reduction of the carbon's bond order to electronegative atoms. This aldehyde can then be further reduced.
Standard reducing agents can convert the intermediate 4-tert-butylbenzaldehyde into 4-tert-butylbenzyl alcohol. ic.ac.uk More vigorous reduction methods can achieve complete deoxygenation, transforming the aldehyde into a methyl group, yielding 1-tert-butyl-4-methylbenzene.
| Reducing Agent | Product | Notes |
| Sodium Borohydride (NaBH₄) | (4-tert-butylphenyl)methanol | Mild and selective for carbonyls. ic.ac.uk |
| Lithium Aluminum Hydride (LiAlH₄) | (4-tert-butylphenyl)methanol | Powerful, non-selective reducing agent. ic.ac.uk |
| H₂/Catalyst (e.g., Pd/C) | (4-tert-butylphenyl)methanol | Catalytic hydrogenation. |
| Triethylsilane (HSiEt₃) / B(C₆F₅)₃ | 1-tert-butyl-4-methylbenzene | Direct reduction of the aldehyde to a methyl group. organic-chemistry.org |
| Wolff-Kishner (H₂NNH₂/KOH) | 1-tert-butyl-4-methylbenzene | High temperature, basic conditions. |
Coupling Reactions for Further Derivatization
While the dichloromethoxy group itself is not typically a direct participant in cross-coupling reactions, its presence on an aromatic ring influences the synthesis of more complex molecules. For this compound to participate in such reactions, an additional functional group, typically a halide, is required on the aromatic ring. The dichloromethoxy group is generally stable under the conditions of many palladium-catalyzed coupling reactions. researchgate.net
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. kyushu-u.ac.jptcichemicals.com A halogenated derivative, such as 1-bromo-2-tert-butyl-5-(dichloromethoxy)benzene, could serve as a substrate for such reactions.
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the biaryl product. The ether linkage of the dichloromethoxy group is typically inert to these conditions.
Illustrative Suzuki-Miyaura Coupling Reaction A hypothetical reaction is shown below:
Aryl Halide: 1-bromo-2-tert-butyl-5-(dichloromethoxy)benzene
Boronic Acid: Phenylboronic acid
Catalyst: Pd(PPh₃)₄
Base: Na₂CO₃
Product: 2-tert-butyl-5-(dichloromethoxy)-1,1'-biphenyl
This strategy allows for the introduction of various aryl or vinyl substituents onto the benzene ring. organic-chemistry.orgresearchgate.net
The formation of carbon-heteroatom bonds, such as C-N (Buchwald-Hartwig amination) and C-O (Buchwald-Hartwig etherification), also relies heavily on palladium or copper catalysis with aryl halide substrates. nih.govthieme-connect.de Similar to C-C coupling, a halogenated derivative of this compound would be required.
For a Buchwald-Hartwig amination, an aryl bromide derivative could be coupled with an amine in the presence of a palladium catalyst and a strong base. The dichloromethoxy group would be expected to remain intact under the reaction conditions.
Illustrative Buchwald-Hartwig Amination
Aryl Halide: 1-bromo-2-tert-butyl-5-(dichloromethoxy)benzene
Amine: Aniline
Catalyst: Pd₂(dba)₃ with a phosphine (B1218219) ligand (e.g., XPhos)
Base: NaOt-Bu
Product: N-(2-tert-butyl-5-(dichloromethoxy)phenyl)aniline
This methodology enables the synthesis of a wide array of arylamines and aryl ethers derived from the this compound scaffold. researchgate.netchemrxiv.org
Functional Group Interconversions of the Dichloromethoxy Group
The dichloromethoxy group is a versatile precursor to other functional groups, primarily the formyl group. fiveable.meub.edu This transformation is a cornerstone of its chemical utility.
The most fundamental interconversion is the hydrolysis of the dichloromethoxy group to an aldehyde (formyl group). vanderbilt.eduimperial.ac.uk This reaction is typically facilitated by a Lewis acid or a strong protic acid, which promotes the cleavage of the C-Cl bonds and subsequent reaction with water. mdpi.com Dichloromethyl methyl ether, a related compound, is widely used as a formylating agent in the Rieche formylation, which underscores the propensity of the dichloromethoxy moiety to be converted into a formyl group. wikipedia.org
Hydrolysis of Dichloromethoxy Group to Formyl Group
Reagent: this compound
Conditions: Lewis acid (e.g., TiCl₄, SnCl₄) or aqueous acid (e.g., H₂SO₄), followed by aqueous workup. mdpi.com
Product: 4-tert-butylbenzaldehyde
This conversion is highly efficient and serves as the entry point for the oxidation and reduction pathways discussed previously, making the dichloromethoxy group a stable and effective protecting group for an aldehyde. researchgate.net
Investigation of Stability and Degradation Pathways
Hydrolysis:
The dichloromethoxy group is anticipated to be susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of two chlorine atoms on the methoxy (B1213986) carbon atom makes it electron-deficient and thus a target for nucleophilic attack by water.
The proposed mechanism for acid-catalyzed hydrolysis likely involves the initial protonation of the ether oxygen, followed by nucleophilic attack of a water molecule. This would lead to the formation of an unstable intermediate that subsequently eliminates two molecules of hydrogen chloride (HCl) to yield 4-tert-butylbenzoic acid. Under basic conditions, direct nucleophilic substitution of the chlorine atoms by hydroxide (B78521) ions would be followed by the elimination of chloride ions to form the same product.
Expected Products of Hydrolysis:
| Reactant | Condition | Major Products |
| This compound | Acidic or Basic Hydrolysis | 4-tert-Butylbenzoic acid, Hydrogen chloride |
Thermal Decomposition:
At elevated temperatures, this compound is expected to undergo thermal decomposition. The tert-butyl group is known to be thermally labile and can cleave from the benzene ring to form isobutylene (B52900) and 4-(dichloromethoxy)benzene radical. aip.orgpsu.edunih.gov The dichloromethoxy group may also decompose, potentially leading to the formation of phosgene (B1210022) or other chlorinated species. The benzene ring itself is thermally stable but may undergo fragmentation at very high temperatures.
Potential Thermal Decomposition Products:
| Initial Compound | Temperature Range | Potential Decomposition Products |
| This compound | High | Isobutylene, 4-(dichloromethoxy)benzene, 4-tert-butylphenol (B1678320), Chlorinated aromatic compounds, Phosgene |
Photodegradation:
Substituted benzenes are known to undergo photodegradation upon exposure to ultraviolet (UV) radiation. researchgate.net The rate and pathway of photodegradation are influenced by the nature and position of the substituents on the aromatic ring. The presence of the tert-butyl group, an electron-donating group, may activate the ring towards photochemical reactions. The dichloromethoxy group, with its electron-withdrawing chlorine atoms, will also influence the electron distribution in the benzene ring and thus its photoreactivity.
Photodegradation pathways could involve the homolytic cleavage of the C-Cl bonds in the dichloromethoxy group, leading to the formation of radical intermediates. These radicals can then participate in a variety of secondary reactions, including reaction with oxygen to form peroxy radicals and subsequent degradation products. Another potential pathway is the photo-induced cleavage of the bond between the tert-butyl group and the benzene ring.
Possible Photodegradation Products:
| Starting Material | Conditions | Possible Degradation Products |
| This compound | UV Radiation | 4-tert-Butylphenol, 4-tert-butylbenzoic acid, Chlorinated phenols, and various smaller aliphatic and aromatic fragments |
Biodegradation:
The biodegradation of chlorinated aromatic compounds has been studied, and microorganisms have been shown to degrade compounds like chlorobenzene (B131634) and dichlorobenzene. ethz.chnih.govethz.ch It is plausible that certain microbial strains could also degrade this compound. The initial steps would likely involve the enzymatic cleavage of the ether bond or the dechlorination of the dichloromethoxy group. The bulky tert-butyl group might hinder enzymatic attack, potentially making the compound more resistant to biodegradation compared to less substituted analogs.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the proton and carbon NMR characteristics of 1-tert-Butyl-4-(dichloromethoxy)benzene, alongside a discussion of advanced NMR methods for complete structural assignment.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The tert-butyl group will produce a singlet due to the magnetic equivalence of its nine protons. The aromatic protons, situated on a para-substituted benzene (B151609) ring, will appear as a pair of doublets, characteristic of an AA'BB' spin system. The chemical shifts are influenced by the electron-donating nature of the tert-butyl group and the electron-withdrawing nature of the dichloromethoxy group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| C(CH₃)₃ | ~1.3 | Singlet | N/A |
| Ar-H (ortho to -C(CH₃)₃) | ~7.4 | Doublet | ~8.5 |
| Ar-H (ortho to -OCHCl₂) | ~7.2 | Doublet | ~8.5 |
Note: Predicted values are based on analogous compounds and substituent effects.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C (CH₃)₃ | ~34 |
| C(C H₃)₃ | ~31 |
| C -C(CH₃)₃ (aromatic) | ~150 |
| C -H (ortho to -C(CH₃)₃) | ~126 |
| C -H (ortho to -OCHCl₂) | ~118 |
| C -OCHCl₂ (aromatic) | ~155 |
Note: Predicted values are based on analogous compounds and substituent effects.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the aromatic protons. A cross-peak between the doublets at ~7.4 ppm and ~7.2 ppm would confirm their ortho relationship on the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the aromatic proton signals and their corresponding aromatic carbon signals, as well as the tert-butyl protons and the methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:
The tert-butyl protons (~1.3 ppm) showing a correlation to the quaternary aromatic carbon attached to the tert-butyl group (~150 ppm) and the adjacent aromatic carbons (~126 ppm).
The proton of the dichloromethoxy group (~6.5 ppm) showing a correlation to the aromatic carbon it is attached to through the oxygen atom (~155 ppm).
The aromatic protons showing correlations to neighboring carbons, further confirming the substitution pattern.
Deuterium (B1214612) labeling can be a powerful tool for simplifying complex ¹H NMR spectra and for mechanistic studies. For this compound, selective deuteration of one of the aromatic positions would lead to the disappearance of the corresponding proton signal and a change in the multiplicity of the adjacent proton signal. This can aid in the definitive assignment of the aromatic protons.
The presence of deuterium can also induce small changes in the chemical shifts of nearby carbons in the ¹³C NMR spectrum, known as isotope effects. These effects are typically small upfield shifts and can provide additional structural information.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound would display absorption bands corresponding to the vibrations of its various bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (aromatic) | Stretching | 3100-3000 |
| C-H (aliphatic, -C(CH₃)₃) | Stretching | 2960-2870 |
| C=C (aromatic) | Stretching | 1600-1450 |
| C-O (ether) | Stretching | 1250-1000 |
The presence of these characteristic bands would provide strong evidence for the proposed structure of this compound.
An extensive search for scientific literature and spectroscopic data for the compound "this compound" was conducted to provide a detailed analysis based on the requested outline. However, no specific experimental research findings, data, or scholarly articles corresponding to the advanced spectroscopic and structural elucidation techniques outlined below could be located for this particular molecule.
The required analytical investigations include:
Raman Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Gas Chromatography-Mass Spectrometry (GC-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS)
Single Crystal X-ray Diffraction
The absence of published data in these specific areas prevents the creation of a scientifically accurate and detailed article as requested. Information on related compounds, such as tert-butylbenzene (B1681246) and 1-tert-butyl-4-chlorobenzene, is available but does not provide the specific molecular vibrations, fragmentation patterns, or solid-state structure for this compound.
Therefore, it is not possible to generate the requested article with the required detailed research findings and data tables while adhering to the strict focus on "this compound" alone.
X-ray Diffraction Analysis for Solid-State Structure
Crystal Packing and Intermolecular Interactions
The spatial arrangement of molecules in the crystalline state, known as crystal packing, is dictated by a variety of intermolecular interactions. For this compound, the crystal structure would be primarily governed by non-covalent forces that collectively minimize the lattice energy. While specific crystallographic data for this compound is not extensively detailed in the literature, an analysis of its molecular structure allows for the prediction of the dominant interactions.
Furthermore, the presence of electronegative chlorine and oxygen atoms introduces polarity. This can lead to weak, directional intermolecular interactions. Potential interactions contributing to the crystal lattice stability include:
C—H···O interactions: Weak hydrogen bonds may form between hydrogen atoms of the benzene ring or the tert-butyl group and the oxygen atom of the dichloromethoxy group on an adjacent molecule.
C—H···Cl interactions: Similar weak hydrogen bonds could occur involving the chlorine atoms.
C—H···π interactions: The electron-rich π-system of the benzene ring can interact with hydrogen atoms from neighboring molecules. nih.gov
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within the substituted benzene ring chromophore. The benzene ring exhibits characteristic absorption bands in the ultraviolet region, and the positions and intensities of these bands are modified by the attached substituents. nist.gov
The tert-butyl group, being an alkyl substituent, typically causes a small red shift (bathochromic shift) of the benzene absorption bands. The dichloromethoxy group's effect is more complex, involving both inductive (-I) and resonance (+R) effects from the oxygen and chlorine atoms. These substitutions on the benzene ring are expected to result in absorption maxima in the UV region. Based on data for similarly substituted aromatic compounds, characteristic absorption bands can be anticipated. nist.gov
The spectrum would likely display a strong primary absorption band and a weaker, fine-structured secondary band, which are characteristic of substituted benzenes.
Table 1: Predicted UV-Vis Absorption Data
| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
|---|---|---|
| π→π* (Primary) | ~220 - 240 | > 8,000 |
Note: The data in this table is illustrative and based on the typical spectral characteristics of substituted benzenes. Actual experimental values may vary.
Elemental Analysis and Purity Assessment Methods
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. For this compound, with the molecular formula C₁₁H₁₄Cl₂O, the theoretical elemental composition can be calculated to verify the identity of a synthesized sample.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 56.20% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 5.99% |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 30.15% |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.80% |
| Total | | | | 235.138 | 100.00% |
The purity of the compound is critical for its proper characterization and use. A primary method for assessing the purity of volatile or semi-volatile organic compounds like this is Gas Chromatography (GC). In a typical GC analysis, a sample is vaporized and passed through a column. The retention time is characteristic of the compound, and the peak area in the resulting chromatogram is proportional to its concentration. A purity level of >98% is often required for chemical reagents and is readily determined by this method. Other techniques such as High-Performance Liquid Chromatography (HPLC) could also be employed for purity assessment, particularly for less volatile impurities.
Theoretical and Computational Investigations of 1 Tert Butyl 4 Dichloromethoxy Benzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular properties of chemical compounds. These computational methods provide insights into electronic structure, molecular geometry, and reactivity.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
No specific Density Functional Theory (DFT) studies detailing the electronic structure (such as HOMO-LUMO energy gaps, molecular electrostatic potential maps, or charge distribution) or reactivity parameters (like chemical hardness, softness, or electrophilicity indices) for 1-tert-butyl-4-(dichloromethoxy)benzene are available in the public domain.
Ab Initio Methods for Molecular Properties
Similarly, there are no published studies employing ab initio methods—highly accurate, first-principles calculations—to determine the molecular properties of this compound. Such studies would typically provide precise information on optimized geometry, vibrational frequencies, and other spectroscopic properties.
Basis Set Selection and Computational Efficiency
Discussions regarding the selection of appropriate basis sets (e.g., Pople-style like 6-31G* or correlation-consistent sets like cc-pVDZ) and the associated computational efficiency for calculations on this compound are absent from the scientific literature. The choice of basis set is critical for balancing accuracy and computational cost, but no such analyses for this specific molecule have been reported.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states.
Transition State Analysis for Reaction Pathways
There is no available research that includes transition state analysis for reaction pathways involving this compound. Such analyses are crucial for understanding reaction kinetics and mechanisms, but have not been applied to this compound in published studies.
Reaction Energetics and Thermodynamic Profiles
No data on the reaction energetics or thermodynamic profiles for reactions involving this compound have been computationally determined and published. This includes the absence of calculated enthalpy, entropy, and Gibbs free energy changes for any of its potential chemical transformations.
Kinetic Isotope Effect Calculations
Kinetic Isotope Effect (KIE) calculations are a powerful tool in computational chemistry to elucidate reaction mechanisms by predicting the change in reaction rate when an atom is replaced by one of its isotopes. wikipedia.orglibretexts.org This effect primarily stems from the difference in zero-point vibrational energies between bonds involving lighter and heavier isotopes; a bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to break. Consequently, reactions involving the cleavage of such bonds are slower, leading to a KIE value (kL/kH, the ratio of the rate constant for the light isotope to the heavy isotope) greater than one, which is known as a primary KIE. libretexts.org
For this compound, KIE calculations could be theoretically applied to study reactions involving the dichloromethoxy group. For example, in a hypothetical hydrolysis reaction where the C-H bond of the dichloromethoxy group is cleaved in the rate-determining step, substituting the hydrogen with deuterium (B1214612) (D) would be expected to produce a significant primary kinetic isotope effect.
Computational models, often employing Density Functional Theory (DFT), can be used to calculate the vibrational frequencies of the reactant and the transition state for both the hydrogen- and deuterium-containing isotopologues. From these frequencies, the zero-point energies (ZPE) can be determined, and the KIE can be estimated using the Bigeleisen equation or simpler models.
A hypothetical calculation for a reaction involving C-H bond cleavage in this compound might yield results similar to those shown in the table below.
Table 1: Hypothetical Kinetic Isotope Effect Data for a C-H Cleavage Reaction
| Parameter | C-H Bond | C-D Bond |
| Reactant ZPE (kcal/mol) | 4.2 | 3.1 |
| Transition State ZPE (kcal/mol) | 2.5 | 2.0 |
| ΔZPE (kcal/mol) | 1.7 | 1.1 |
| Calculated kH/kD at 298 K | 6.5 |
Such a large calculated kH/kD value would strongly support a mechanism where the cleavage of this specific C-H bond is integral to the rate-limiting step of the reaction.
Conformational Analysis and Molecular Dynamics Simulations
Preferred Conformations and Energy Minima
Conformational analysis of this compound focuses on identifying the most stable three-dimensional arrangements of the molecule, which correspond to energy minima on its potential energy surface. The key degrees of freedom are the rotation around the C(aryl)-O bond and the C(aryl)-C(tert-butyl) bond. Due to significant steric hindrance, both the tert-butyl and dichloromethoxy groups impose considerable restrictions on the molecule's flexibility.
The tert-butyl group is a large, sterically demanding substituent. libretexts.org Its preferred orientation will be one that minimizes steric clashes with the ortho-hydrogens of the benzene (B151609) ring. Typically, the tert-butyl group adopts a staggered conformation relative to the plane of the ring to alleviate these interactions.
Similarly, the dichloromethoxy group (-OCHCl2) is also bulky. The most stable conformation will seek to minimize the steric repulsion between the chlorine atoms and the benzene ring. The lowest energy conformer is likely one where the C-H bond of the dichloromethoxy group is oriented away from the ring, and the two chlorine atoms are staggered with respect to the ortho C-H bonds of the ring. Computational chemistry methods can be used to locate these energy minima and determine their relative stabilities.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Description | Relative Energy (kcal/mol) |
| A | Global Minimum (Staggered) | 0.00 |
| B | Eclipsed Dichloromethoxy Group | + 5.2 |
| C | Eclipsed tert-Butyl Group | + 8.5 |
| D | Fully Eclipsed Structure | + 13.7 |
These hypothetical values illustrate that conformations deviating from the staggered arrangement are significantly higher in energy, indicating they are unlikely to be populated to a significant extent at room temperature.
Rotational Barriers of Substituent Groups
The rotation of the tert-butyl and dichloromethoxy groups around their respective bonds to the benzene ring is not free but is hindered by energy barriers. These rotational barriers correspond to the energy difference between the most stable (staggered) conformation and the least stable (eclipsed) transition state.
tert-Butyl Group Rotation: The rotation of the tert-butyl group requires overcoming the steric hindrance between its methyl groups and the ortho-hydrogens of the benzene ring. The transition state for this rotation involves one of the methyl groups eclipsing an ortho C-H bond. The energy barrier for tert-butyl group rotation in similar aromatic systems is typically in the range of 6-12 kJ/mol. researchgate.net
Dichloromethoxy Group Rotation: Rotation around the C(aryl)-O bond is more complex due to the asymmetry of the -OCHCl2 group. The barrier to rotation would be dictated by the steric interactions of the two large chlorine atoms with the benzene ring. The transition state would likely involve the eclipsing of a chlorine atom with an ortho C-H bond, resulting in a substantial energy barrier.
Molecular dynamics simulations can provide insights into the dynamic behavior of these substituent groups, showing how they populate different rotational states and the timescales of their interconversion.
Electronic Structure and Reactivity Descriptors
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. walisongo.ac.idchemrxiv.org The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored in shades of red) and positive electrostatic potential (electron-poor, shown in shades of blue).
For this compound, the MEP map would be expected to show the following features:
Negative Potential: The most negative regions would be concentrated around the electronegative oxygen and chlorine atoms of the dichloromethoxy group. thaiscience.info These areas represent sites susceptible to electrophilic attack. The π-system of the benzene ring would also exhibit a region of negative potential above and below the plane of the ring.
Positive Potential: Regions of positive potential would likely be found around the hydrogen atoms, particularly the single hydrogen on the dichloromethoxy group.
Neutral/Slightly Positive Potential: The bulky, nonpolar tert-butyl group would be surrounded by a region of near-neutral or slightly positive potential.
This analysis allows for a qualitative prediction of intermolecular interactions. For instance, the negative potential on the oxygen and chlorine atoms suggests they could act as hydrogen bond acceptors.
Table 3: Predicted MEP Surface Extrema for this compound
| Region | Atom(s) | Predicted Potential (kcal/mol) | Implied Reactivity |
| Most Negative (Vmin) | Oxygen Atom | -35 | Site for Electrophilic Attack |
| Negative | Chlorine Atoms | -20 | Site for Electrophilic Attack |
| Positive (Vmax) | Hydrogen on -OCHCl2 | +25 | Site for Nucleophilic Attack |
| Near Neutral | tert-Butyl Group | ~0 | Weak van der Waals Interactions |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule by translating the complex many-electron wavefunction into the familiar language of Lewis structures, including bonds, lone pairs, and delocalization effects. wikipedia.orgnih.gov
An NBO analysis of this compound would reveal:
Lewis Structure: A high percentage of the total electron density (>99%) would be described by a localized Lewis structure, confirming its validity. This includes the σ-bonds of the C-C and C-H framework, the C-O and C-Cl bonds, and the lone pairs on the oxygen and chlorine atoms.
Donor-Acceptor Interactions: The analysis quantifies delocalization effects through second-order perturbation theory, which evaluates the stabilization energy (E(2)) from donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net Significant interactions would be expected between:
The lone pairs of the oxygen atom (donor) and the antibonding σ* orbitals of the adjacent C(aryl)-C(ortho) bonds.
The lone pairs of the chlorine atoms (donor) and the antibonding σ* orbital of the C-O bond.
The π orbitals of the benzene ring (donor) and the antibonding σ* orbitals of the substituent groups.
Table 4: Hypothetical NBO Second-Order Perturbation Analysis for Key Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (O) | σ* (C(aryl)-C(ortho)) | 3.5 |
| LP (Cl) | σ* (C-O) | 1.8 |
| π (C=C) | σ* (C(aryl)-C(tert-butyl)) | 2.1 |
LP denotes a lone pair orbital.
This table illustrates the key electronic interactions that stabilize the molecule beyond a simple, localized Lewis structure.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, theoretical calculations would reveal that the HOMO is primarily localized on the electron-rich benzene ring and the oxygen atom of the dichloromethoxy group. The electron-donating nature of both the para-tert-butyl group (via hyperconjugation and induction) and the dichloromethoxy group (via the lone pairs on the oxygen) increases the energy of the HOMO, making the molecule susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the aromatic ring and significantly influenced by the electronegative chlorine atoms on the methoxy (B1213986) group, indicating these sites are favorable for nucleophilic interaction. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
Hypothetical FMO Parameters for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.25 |
Mulliken Charge and Bond Length Analysis
Mulliken population analysis is a computational method used to assign partial atomic charges within a molecule, providing insight into its electronic distribution and polarity. wikipedia.orglibretexts.org In this compound, the electronegative oxygen and chlorine atoms are expected to carry significant negative partial charges. The oxygen atom in the dichloromethoxy group withdraws electron density from the adjacent carbon atoms. Consequently, the carbon atom of the dichloromethoxy group and the two chlorine atoms will exhibit positive and negative charges, respectively. The carbon atoms of the benzene ring will have varied charges due to the influence of the substituents, while the hydrogen atoms will generally possess small positive charges.
Bond length analysis provides information about the geometric structure of the molecule. The C-C bonds within the benzene ring are expected to have lengths intermediate between a typical single and double bond, characteristic of aromatic systems. nih.gov The presence of the bulky tert-butyl group and the dichloromethoxy group may cause minor distortions in the benzene ring's geometry. The C-O and C-Cl bond lengths will be influenced by the electronic environment created by the aromatic ring and the geminal chlorine atoms.
Hypothetical Mulliken Charges on Selected Atoms
| Atom | Hypothetical Mulliken Charge (a.u.) |
|---|---|
| O (methoxy) | -0.55 |
| Cl (methoxy) | -0.15 |
| C (methoxy) | +0.30 |
| C (ipso-OCHCl₂) | +0.20 |
| C (ipso-t-butyl) | -0.10 |
Hypothetical Bond Lengths
| Bond | Hypothetical Length (Å) |
|---|---|
| C-C (aromatic) | 1.39 - 1.41 |
| C-O | 1.37 |
| C-Cl | 1.78 |
| C-C (t-butyl) | 1.54 |
Intermolecular Interactions and Spectroscopic Property Predictions
Hydrogen Bonding and Halogen Bonding Interactions
While this compound does not possess a hydrogen atom attached to a highly electronegative atom, it can act as a hydrogen bond acceptor. The lone pairs on the oxygen atom and, to a lesser extent, the chlorine atoms can interact with hydrogen bond donors from other molecules. These interactions, though weak, can influence the compound's physical properties, such as its boiling point and solubility.
Furthermore, the presence of chlorine atoms allows for the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). The chlorine atoms in the dichloromethoxy group could potentially form halogen bonds with electron-rich atoms in neighboring molecules, contributing to the stability of its condensed-phase structures.
Applications of 1 Tert Butyl 4 Dichloromethoxy Benzene in Advanced Materials Science and Chemical Innovation
Design and Synthesis of Functional Materials
Preparation of Liquid Crystals
Research on other halogenated liquid crystals has shown that the type and position of halogen atoms can fine-tune the transition temperatures and the type of mesophase observed (e.g., nematic, smectic). For instance, fluorinated and chlorinated analogues have been extensively studied for their favorable dielectric anisotropy and viscosity in display applications. The dichloromethoxy group in 1-tert-butyl-4-(dichloromethoxy)benzene could potentially lead to novel liquid crystalline materials with unique electro-optical properties.
A hypothetical series of liquid crystals could be synthesized from this compound by introducing a second substituent on the benzene (B151609) ring, connected via a linking group such as an ester or an azo bridge, to another aromatic or alicyclic ring. The table below illustrates a potential synthetic pathway and the expected properties based on known structure-property relationships in liquid crystals.
| Hypothetical Liquid Crystal Derivative | Proposed Synthetic Precursor | Potential Linking Group | Expected Mesophase | Potential Application |
| Biphenyl derivative | 4'-Hydroxybiphenyl | Ester | Nematic, Smectic | Active matrix displays |
| Phenylcyclohexyl derivative | 4-trans-(4'-hydroxyphenyl)cyclohexane | Ether | Nematic | Low viscosity mixtures |
| Azobenzene derivative | 4-Aminoazobenzene | Azo | Nematic, Photo-responsive | Optical switching devices |
This table is illustrative and based on established principles of liquid crystal design, as direct experimental data for this compound derivatives is not available.
Applications in Coatings, Adhesives, and Sealants
The dichloromethoxy group in this compound is a precursor to other functional groups, making it a potentially valuable monomer for the synthesis of high-performance polymers for coatings, adhesives, and sealants. For example, hydrolysis of the dichloromethoxy group would yield a carboxylic acid, which can be used in the synthesis of polyesters and polyamides.
Furthermore, the chlorine atoms on the methoxy (B1213986) group can be susceptible to nucleophilic substitution, allowing for the grafting of other functionalities onto a polymer backbone. This versatility could be exploited to tailor the properties of the resulting polymers, such as adhesion, cross-linking density, and chemical resistance.
Poly(aryl ether)s are a class of high-performance polymers known for their excellent thermal stability and mechanical properties, making them suitable for demanding coating and adhesive applications. While direct polymerization of this compound into a poly(aryl ether) is not a standard route, its derivatives could serve as monomers. For instance, conversion of the dichloromethoxy group to a hydroxyl group would yield 4-tert-butylphenol (B1678320), a common monomer in the production of phenolic resins and other polymers.
The tert-butyl group can enhance the solubility of the resulting polymers in organic solvents, which is advantageous for solution-based processing of coatings and adhesives. It also imparts hydrophobicity, which can improve the moisture resistance of the final product.
| Polymer Type | Monomer Derivative from Target Compound | Potential Co-monomer | Key Property Contribution | Application Area |
| Polyester | 4-tert-Butylbenzoic acid | Ethylene glycol | Flexibility, Adhesion | Coil coatings |
| Polyamide | 4-tert-Butylbenzoic acid | Hexamethylenediamine | High strength, Thermal stability | Structural adhesives |
| Epoxy Resin Modifier | 4-tert-Butylphenol | Epichlorohydrin | Chemical resistance, Toughness | Protective coatings |
This table outlines potential applications based on the chemical reactivity of the functional groups present in this compound and its plausible derivatives.
Structure-Property Relationships in Material Design
The performance of materials derived from this compound would be intrinsically linked to the electronic and steric effects of its constituent functional groups. Understanding these relationships is crucial for the rational design of new materials with tailored properties.
Influence of Halogenation on Material Performance
The two chlorine atoms in the dichloromethoxy group are expected to significantly influence the properties of any resulting material. Halogenation is a common strategy to enhance the flame retardancy of polymers. wikipedia.org The presence of chlorine can interrupt the combustion cycle in the gas phase, thus reducing flammability. wikipedia.org This could be a valuable property for coatings and sealants used in construction and electronics.
Furthermore, the electronegativity of the chlorine atoms will have a pronounced inductive effect, withdrawing electron density from the benzene ring. This can affect the reactivity of the aromatic ring in further chemical modifications and influence the polarity of the molecule. In the context of liquid crystals, this polarity is a key factor in determining the dielectric properties, which are critical for display applications.
The presence of multiple halogen atoms can also increase the density and refractive index of materials, which could be beneficial in optical applications. However, the potential for dehydrochlorination at elevated temperatures must be considered, as this could limit the thermal stability of the resulting materials.
| Property | Influence of Dichloromethoxy Group | Underlying Mechanism |
| Flame Retardancy | Increased | Radical trapping in the gas phase during combustion. wikipedia.org |
| Polarity | Increased | High electronegativity of chlorine atoms creating a dipole moment. |
| Reactivity | Modified | Electron-withdrawing inductive effect on the benzene ring. |
| Refractive Index | Increased | High atomic number of chlorine contributing to higher electron density. |
This table summarizes the expected influence of the dichloromethoxy group on material properties based on general principles of halogen chemistry.
Role of the tert-Butyl Group in Steric and Electronic Modulation
The tert-butyl group is a large and bulky substituent that exerts significant steric hindrance. researchgate.net This steric bulk can have several important consequences in material design. In polymer synthesis, it can influence the chain packing and morphology, potentially leading to amorphous materials with good solubility in organic solvents. cdnsciencepub.com This is often a desirable trait for processability. cdnsciencepub.com
In the context of liquid crystals, the steric hindrance of the tert-butyl group can disrupt the close packing of molecules, which might lower the melting point and clearing point temperatures. However, it can also prevent crystallization, thereby extending the temperature range of the liquid crystalline phase.
Electronically, the tert-butyl group is weakly electron-donating through an inductive effect. stackexchange.com This can influence the reactivity of the benzene ring in electrophilic substitution reactions. stackexchange.com The interplay between the electron-donating tert-butyl group and the electron-withdrawing dichloromethoxy group creates a unique electronic environment on the aromatic ring, which could be exploited in the design of catalysts and ligands.
| Effect | Influence of tert-Butyl Group | Consequence in Material Design |
| Steric Hindrance | High | Prevents close packing of polymer chains, potentially increasing solubility. researchgate.netcdnsciencepub.com |
| Molecular Packing | Disruptive | Can lower melting points and inhibit crystallization in small molecules. |
| Electronic Effect | Weakly electron-donating | Influences the regioselectivity of further aromatic substitutions. stackexchange.com |
| Hydrophobicity | Increased | Improves moisture resistance in coatings and adhesives. |
This table outlines the role of the tert-butyl group in modulating material properties based on its known steric and electronic characteristics. researchgate.netcdnsciencepub.comstackexchange.com
Potential in Catalyst and Ligand Development for Organometallic Chemistry
The structure of this compound suggests its potential as a precursor for the synthesis of ligands for organometallic chemistry and catalysis. The benzene ring can serve as a scaffold, and the two functional groups offer opportunities for modification to create ligands with specific steric and electronic properties.
The tert-butyl group is a common feature in ligand design, where its steric bulk is used to control the coordination environment around a metal center. researchgate.net This can influence the catalytic activity and selectivity of the resulting metal complex. For example, bulky ligands can promote reductive elimination and prevent catalyst deactivation through dimerization.
The dichloromethoxy group, after conversion to other functionalities, could serve as a coordination site. For instance, hydrolysis to a carboxylic acid would provide a carboxylate ligand. Alternatively, reaction with an amine could lead to an amide-based ligand. The para-substitution pattern ensures a linear and rigid backbone, which can be advantageous in certain catalytic applications.
While no specific applications of this compound in this field have been reported, its derivatives could be explored as ligands in a variety of catalytic reactions, including cross-coupling reactions, polymerization, and asymmetric synthesis. The combination of a bulky tert-butyl group and a potentially coordinating group in a para-relationship on a benzene ring is a motif found in some successful ligand families.
Conclusion and Future Research Directions
Identification of Knowledge Gaps and Unexplored Reactivity
The lack of dedicated research on 1-tert-butyl-4-(dichloromethoxy)benzene presents significant knowledge gaps. There is a notable absence of published data concerning its fundamental physicochemical properties, such as melting point, boiling point, and solubility. Furthermore, its comprehensive spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), has not been reported.
From a chemical standpoint, the reactivity of this compound is entirely unexplored. The susceptibility of the dichloromethoxy group to hydrolysis or nucleophilic substitution, and the reactivity of the aromatic ring towards electrophilic or nucleophilic aromatic substitution, have not been investigated. The potential for synergistic or antagonistic effects between the tert-butyl and dichloromethoxy substituents on the aromatic ring's reactivity is a key area for future investigation.
Opportunities for Novel Synthetic Methodologies
The synthesis of this compound has not been explicitly described, offering an opportunity for the development of novel synthetic routes. One plausible approach could involve the direct dichloromethylation of 4-tert-butylanisole. Alternatively, the synthesis could start from 4-tert-butylphenol (B1678320), which is commercially available. bcrec.id This could be followed by the introduction of the dichloromethoxy group. The synthesis of aryl dichloromethyl ethers from aryl formates using reagents like phosphorus pentachloride has been reported and could be adapted for this purpose. scilit.com Another potential route could involve the palladium-catalyzed coupling of a suitable precursor with dichloromethane. acs.org A systematic investigation into different synthetic strategies would be valuable to establish an efficient and scalable method for its preparation.
Potential for Derivatization into New Functional Materials
The unique combination of a bulky, lipophilic tert-butyl group and a reactive dichloromethoxy group suggests that this compound could serve as a versatile precursor for new functional materials. The dichloromethoxy group can potentially be transformed into other functional groups, such as aldehydes, carboxylic acids, or orthoesters, through controlled hydrolysis or reaction with other nucleophiles.
Furthermore, the aromatic ring could be subjected to various derivatization reactions. gcms.cznih.gov For instance, electrophilic substitution reactions could introduce additional functionalities, leading to the synthesis of novel polymers, liquid crystals, or organic electronic materials. The tert-butyl group can enhance solubility in organic solvents and influence the solid-state packing of derived materials. The exploration of derivatization strategies could unlock a wide range of compounds with tailored properties. gcms.cz
Outlook for Advanced Computational Studies and Predictive Modeling
Given the current lack of experimental data, advanced computational studies present a significant opportunity to predict the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to determine its optimized geometry, electronic structure, and spectroscopic properties. acs.orgsapub.orgmdpi.com Such studies can provide insights into bond lengths, bond angles, and charge distribution within the molecule.
Furthermore, computational modeling can be used to predict the outcomes of various chemical reactions. For example, the reaction pathways and activation energies for electrophilic substitution on the aromatic ring could be calculated to predict the regioselectivity of such reactions. Molecular docking studies could also be performed to explore potential biological activities of the compound and its derivatives. nih.gov These computational approaches would not only fill the existing knowledge gaps but also guide future experimental work.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the laboratory-scale preparation of 1-tert-Butyl-4-(dichloromethoxy)benzene?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation, where tert-butyl alcohol reacts with a dichloromethoxy-substituted benzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Temperature control (typically 0–25°C) and inert gas environments are critical to minimize side reactions and enhance yield . Alternative routes may involve nucleophilic substitution or coupling reactions, depending on precursor availability.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is pivotal for structural elucidation, particularly to confirm the tert-butyl group (δ ~1.3 ppm in ¹H NMR) and dichloromethoxy substituents. Gas Chromatography-Mass Spectrometry (GC-MS) validates purity and molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., C-Cl stretching at ~600 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods to avoid inhalation of volatile byproducts. Wear nitrile gloves, chemical-resistant goggles, and lab coats. Waste must be segregated and disposed via certified hazardous waste services due to potential halogenated organic byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in Friedel-Crafts alkylation?
- Methodological Answer : Yield optimization involves:
- Catalyst screening (e.g., FeCl₃ vs. AlCl₃ for regioselectivity).
- Solvent selection (polar aprotic solvents like dichloromethane improve solubility).
- Stepwise temperature gradients to control exothermic reactions.
Kinetic studies (e.g., in situ monitoring via HPLC) can identify rate-limiting steps .
Q. How do electronic effects of substituents influence the electrophilic substitution reactivity of the benzene ring?
- Methodological Answer : The tert-butyl group exerts a strong electron-donating inductive effect, activating the ring for electrophilic substitution at the para position. The dichloromethoxy group, however, introduces electron-withdrawing effects via Cl atoms, creating competing regioselectivity. Computational studies (DFT) can map charge distribution to predict reaction sites .
Q. What strategies resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer : Contradictory NMR signals may arise from impurities or dynamic effects (e.g., rotamers). Strategies include:
- High-resolution mass spectrometry (HRMS) to confirm molecular formula.
- Variable-temperature NMR to detect conformational changes.
- Cross-validation with X-ray crystallography if crystalline derivatives are available .
Q. How can computational modeling predict the compound’s stability under varying pH and temperature?
- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian) model degradation pathways. Parameters include bond dissociation energies (BDEs) of C-Cl and C-O bonds. Experimental validation via accelerated stability testing (e.g., 40°C/75% RH for 6 months) complements predictions .
Q. What are the common impurities in synthesized batches, and how are they identified?
- Methodological Answer : Byproducts like unreacted dichloromethoxy precursors or tert-butyl chloride can form. Impurity profiling uses:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
